molecular formula C6H6Br2O B12114132 cis-Cyclohexa-1,4-diene oxide dibromide CAS No. 39573-55-2

cis-Cyclohexa-1,4-diene oxide dibromide

Cat. No.: B12114132
CAS No.: 39573-55-2
M. Wt: 253.92 g/mol
InChI Key: GURHZMLRKGTKKO-GUCUJZIJSA-N
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Description

(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of phenoxybutanoic acids This compound is characterized by the presence of a dichlorophenoxy group, an indole ring, and a butanamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with butyric acid or its derivatives under acidic or basic conditions to form the dichlorophenoxybutanoic acid intermediate.

    Amidation Reaction: The dichlorophenoxybutanoic acid intermediate is then reacted with an appropriate amine, such as indole-3-ylamine, under dehydrating conditions to form the amide linkage.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound. This can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways and cellular responses.

    Pathway Involvement: Participating in biochemical pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-Dichlorophenoxy)butanoic acid: Lacks the indole ring, resulting in different biological activities.

    3-(1H-indol-3-yl)propanoic acid: Lacks the dichlorophenoxybutanamido group, leading to distinct chemical properties and applications.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure and different mode of action.

Uniqueness

(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of a dichlorophenoxy group, an indole ring, and a butanamido linkage

Properties

CAS No.

39573-55-2

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

(1R,2R,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4+,5+,6-

InChI Key

GURHZMLRKGTKKO-GUCUJZIJSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1Br)O2)Br

Canonical SMILES

C1=CC(C2C(C1Br)O2)Br

Origin of Product

United States

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